Icofungipen, also referred to as PLD-118 or BAY-10-8888, is a synthetic derivative of the naturally occurring beta-amino acid cispentacin. This compound exhibits potent antifungal activity, particularly against various species of Candida. Its mechanism of action involves the inhibition of isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis, thereby disrupting fungal cell growth and proliferation. Icofungipen has been explored for its potential applications in treating fungal infections and is currently undergoing clinical evaluation.
Icofungipen is classified as an antifungal agent and belongs to a broader category of compounds that inhibit aminoacyl-tRNA synthetases. This classification highlights its role in targeting protein synthesis pathways within fungal cells, making it a valuable candidate in antifungal research and therapy .
The synthesis of Icofungipen begins with cispentacin and involves multiple chemical reactions that modify its structure to enhance antifungal properties. The synthetic route typically includes the following steps:
Industrial production methods are optimized for large-scale synthesis, focusing on maximizing yield and purity through purification, crystallization, and stringent quality control measures to meet pharmaceutical standards.
The molecular structure of Icofungipen can be characterized by its specific arrangement of atoms that contribute to its biological activity. The compound's chemical formula is C₁₃H₁₅N₃O₄S, featuring a beta-amino acid backbone with various functional groups that enhance its interaction with target enzymes.
Key structural features include:
The precise three-dimensional conformation plays a critical role in its biological activity against fungal cells .
Icofungipen participates in several types of chemical reactions, which can be categorized as follows:
These reactions can yield various products depending on the specific reagents and conditions employed.
Icofungipen's mechanism of action centers on its ability to inhibit isoleucyl-tRNA synthetase, an enzyme critical for protein synthesis in fungi. By binding to this enzyme, Icofungipen prevents the incorporation of isoleucine into proteins, leading to a halt in protein synthesis and subsequent fungal cell growth inhibition.
This mechanism highlights Icofungipen's potential as an effective antifungal treatment, particularly for infections caused by resistant strains of Candida . Studies have shown that Icofungipen demonstrates significant in vitro activity against various Candida species, making it a promising candidate for further clinical development .
Icofungipen exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its formulation as a therapeutic agent.
Icofungipen has diverse applications across several scientific fields:
Icofungipen (formerly designated PLD-118 and BAY 10-8888) emerged as a structurally novel antifungal agent during the early 2000s, representing a significant departure from conventional antifungal classes. This synthetic derivative was developed from the naturally occurring β-amino acid cispentacin, originally isolated from Bacillus cereus and Streptomyces setonii [1] [5]. Its development was driven by the urgent clinical need to address the limitations of existing antifungal therapies, particularly against azole-resistant Candida species that were increasingly prevalent in immunocompromised patient populations, including those with HIV/AIDS undergoing long-term antifungal prophylaxis or treatment [2] [3]. The escalating prevalence of fluconazole-resistant Candida albicans strains and intrinsically resistant species like Candida krusei created a therapeutic gap that demanded agents with novel mechanisms of action [3].
Unlike polyenes, azoles, and echinocandins—the three major antifungal classes available at the time—icofungipen represented an entirely new approach targeting protein synthesis rather than membrane sterols or cell wall biosynthesis. By 2005, it had progressed to Phase II clinical trials for oropharyngeal candidiasis, marking it as one of the most advanced clinical candidates among truly novel antifungal scaffolds . Its progression reflected the pharmaceutical industry's response to the alarming mortality rates associated with invasive fungal infections (30-95% for invasive aspergillosis, 46-75% for invasive candidiasis) and the limited therapeutic arsenal available to combat them [2].
β-amino acids represent a distinctive class of biologically active compounds characterized by the presence of an amino group (-NH₂) attached to the β-carbon rather than the α-carbon, as seen in proteinogenic α-amino acids. This subtle structural distinction confers unique conformational properties and metabolic stability, making β-amino acids attractive scaffolds in medicinal chemistry [6] [10]. Alicyclic β-amino acids, particularly those with 5- and 6-membered ring structures, demonstrated remarkable antifungal potential that became a focal point for drug discovery programs in the 1990s and early 2000s [10].
The discovery of cispentacin, a natural cyclic β-amino acid with significant anti-yeast activity, established the proof-of-concept for this chemical class [5]. Subsequent structure-activity relationship (SAR) optimization efforts by Bayer AG focused on enhancing potency and pharmaceutical properties, leading to the identification of (1R,2S)-2-amino-4-methylene-cyclopentanecarboxylic acid, which was designated BAY 10-8888 and later renamed icofungipen [5]. The structural simplicity and low molecular weight of these compounds provided significant advantages for medicinal chemistry optimization. As noted in research: "Unlike most natural-product antifungal leads, the small molecular size and simple structure of icofungipen make it an attractive starting point for the medicinal chemist, since added substituents to increase potency may not compromise the physicochemical properties, and thus hamper the favorable oral bioavailability and pharmacokinetics" [1].
Compared to complex natural products like polyenes or echinocandins, β-amino acid derivatives offered advantages in synthetic accessibility and potential for oral administration. Their amphoteric nature (possessing both acidic and basic functional groups) contributed to good water solubility—a property often lacking in other antifungal classes [5]. Furthermore, the absence of complex stereocenters (icofungipen contains only two chiral centers) simplified manufacturing and quality control processes compared to molecules with multiple chiral elements [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7